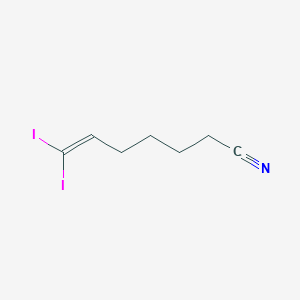
7,7-Diiodohept-6-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Diiodohept-6-enenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a hept-6-enenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodohept-6-enenitrile typically involves the iodination of hept-6-enenitrile. One common method is the addition of iodine to the double bond of hept-6-enenitrile in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of iodine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 7,7-Diiodohept-6-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted nitriles.
Reduction Reactions: The compound can be reduced to form hept-6-enenitrile or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of hept-6-enedioic acid or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted nitriles depending on the nucleophile used.
Reduction: Hept-6-enenitrile and its derivatives.
Oxidation: Hept-6-enedioic acid and related compounds.
科学的研究の応用
7,7-Diiodohept-6-enenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7,7-Diiodohept-6-enenitrile involves its interaction with molecular targets through its iodine atoms and nitrile group. The iodine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Hept-6-enenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
7,7-Dibromohept-6-enenitrile: Contains bromine atoms instead of iodine, leading to different reactivity and properties.
7,7-Dichlorohept-6-enenitrile: Contains chlorine atoms, which also affect its chemical behavior and applications.
Uniqueness: 7,7-Diiodohept-6-enenitrile is unique due to the presence of iodine atoms, which confer distinct reactivity and potential applications compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in certain chemical and biological contexts.
特性
CAS番号 |
823180-12-7 |
|---|---|
分子式 |
C7H9I2N |
分子量 |
360.96 g/mol |
IUPAC名 |
7,7-diiodohept-6-enenitrile |
InChI |
InChI=1S/C7H9I2N/c8-7(9)5-3-1-2-4-6-10/h5H,1-4H2 |
InChIキー |
VCSPLINDENVPLV-UHFFFAOYSA-N |
正規SMILES |
C(CCC#N)CC=C(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


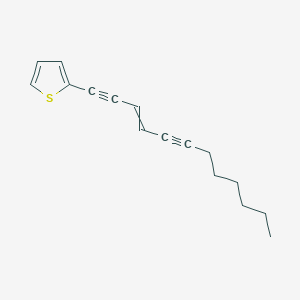

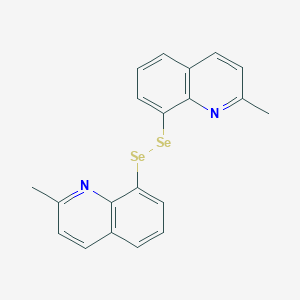
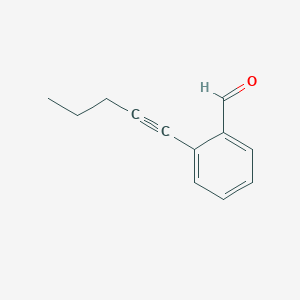
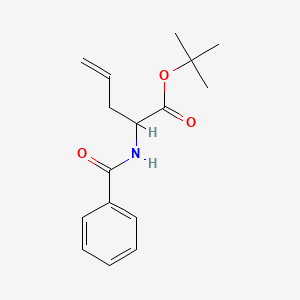
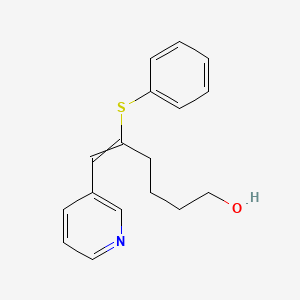
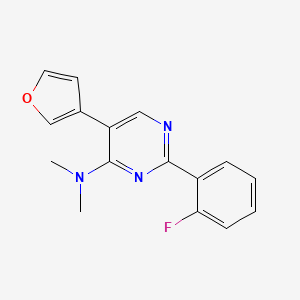
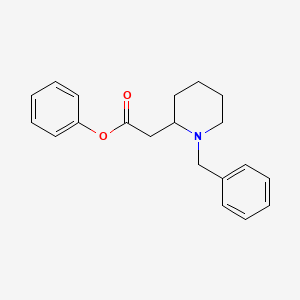

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
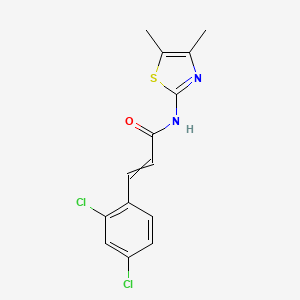
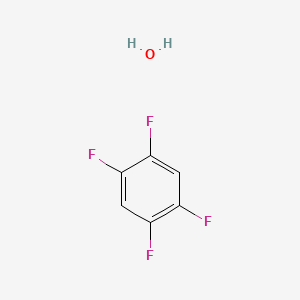
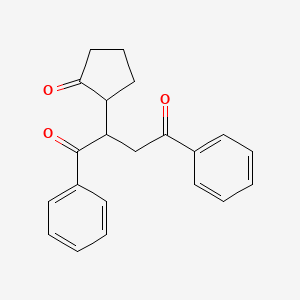
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
